molecular formula C11H23N3O3 B1682820 Valyllysine CAS No. 22677-62-9

Valyllysine

Cat. No. B1682820
CAS RN: 22677-62-9
M. Wt: 245.32 g/mol
InChI Key: JKHXYJKMNSSFFL-IUCAKERBSA-N
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Description

Valyllysine is a molecule with the formula C11H23N3O3 . It has an average mass of 245.319 Da and a monoisotopic mass of 245.173935 Da . It is a dipeptide composed of the amino acids valine and lysine .


Synthesis Analysis

A study has reported the synthesis of pan-specific antibodies for valyllysine . In this process, chicken ovalbumin was valylated as an immunogen to raise polyclonal antibodies in rabbits . The antibodies recognizing valylated lysine were purified using chemically synthesized valylated peptides .


Molecular Structure Analysis

Valyllysine contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 2 primary amines (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Valyllysine is a molecule with the formula C11H23N3O3 . It has an average mass of 245.319 Da and a monoisotopic mass of 245.173935 Da . It contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 2 primary amines (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

1. Novel Tools for Detecting Valyllysine

Wang et al. (2020) developed pan-specific antibodies for detecting lysine valylation, a nutrient sensing mechanism. These antibodies, tested via ELISA, dot blots, and Western blots, revealed valyllysine modification patterns in human epididymis tissues, suggesting its role in sperm maturation.

2. Enzymatic Synthesis of Valyl-Glycine

Tanaka et al. (2017) researched the enzymatic synthesis of Valyl-Glycine using L-amino acid esterase from Elizabethkingia sp. The enzyme, stable across various conditions, was found effective for synthesizing γ-Glu-Val-Gly, a compound with a strong "kokumi" taste.

3. Valyllysine Anhydrides as Antibiotic Models

Research by Izumiya et al. (1964) and Winitz & Izumiya (1964) explored dipeptide anhydrides, including valyllysine, as models for cyclic peptide antibiotics. These studies contributed to understanding the structural and functional aspects of peptide antibiotics.

4. Bioactive Tripeptides in Hypertension Management

Studies on bioactive tripeptides, including valyl-prolyl-proline, have shown potential in managing hypertension. Jauhiainen et al. (2010) found that Lactobacillus helveticus-fermented milk containing these tripeptides reduced arterial stiffness in hypertensive subjects.

5. Health Claims of Tripeptides and Blood Pressure

An opinion by Efsa Panel on Dietetic Products (2011) evaluated the health claims related to tripeptides, including valyl-prolyl-proline, and their role in maintaining normal blood pressure. The study emphasized the need for more conclusive evidence to establish a direct cause and effect relationship.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHXYJKMNSSFFL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177209
Record name Valyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Valyllysine

CAS RN

22677-62-9
Record name Valyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22677-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02GD87WMPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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